molecular formula C22H30O6 B605020 7alpha-Acetoxy-6beta-hydroxyroyleanone CAS No. 57932-74-8

7alpha-Acetoxy-6beta-hydroxyroyleanone

Cat. No.: B605020
CAS No.: 57932-74-8
M. Wt: 390.476
InChI Key: PEMYQKCCIHCGME-FCIYXJNOSA-N
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Description

Chemical Classification Within Abietane Diterpenoids

Abietane diterpenoids are tricyclic compounds derived from four isoprene units, featuring a 20-carbon skeleton with three fused six-membered rings. 7α-Acetoxy-6β-hydroxyroyleanone belongs to the royleanone subclass, distinguished by its oxidized quinone moiety in ring C and substituents at positions C6 and C7. Key structural features include:

Table 1: Structural Features of 7α-Acetoxy-6β-hydroxyroyleanone

Feature Description
Core structure Tricyclic abietane skeleton with rings A, B, and C
Functional groups C6 hydroxyl (-OH), C7 acetoxy (-OAc)
Oxidation state Quinone moiety in ring C (C11 and C14 ketones)
Stereochemistry β-configuration at C6, α-configuration at C7

The compound’s stereochemistry and functionalization enhance its polarity compared to non-oxygenated abietanes, influencing its biological interactions.

Taxonomic Distribution in Plectranthus spp. and Related Genera

7α-Acetoxy-6β-hydroxyroyleanone is predominantly isolated from species within the genus Plectranthus (Lamiaceae), though related genera such as Salvia also produce structurally analogous royleanones.

Table 2: Natural Sources of 7α-Acetoxy-6β-hydroxyroyleanone

Plant Species Family Tissue Source Reference
Plectranthus grandidentatus Lamiaceae Leaves, stems
Plectranthus madagascariensis Lamiaceae Roots, aerial parts
Salvia officinalis Lamiaceae Roots

In Plectranthus grandidentatus, the compound constitutes up to 0.15% of acetone extracts by weight, making it a major secondary metabolite. Its production is hypothesized to serve ecological roles, such as herbivore deterrence or microbial defense.

Historical Context of Royleanone-Type Compound Discovery

The discovery of royleanones traces back to mid-20th-century phytochemical studies on Salvia species. Key milestones include:

Table 3: Historical Timeline of Royleanone Research

Year Discovery/Advancement Significance Reference
1965 Isolation of royleanone from Salvia royleana First identification of the royleanone core
1996 Characterization of antimicrobial royleanones in Salvia officinalis Linked structure to bioactivity
2003 Protonophoric activity reported for royleanones Elucidated membrane-targeting mechanisms
2019 Cytotoxicity studies in Plectranthus madagascariensis Expanded applications in oncology
2024 Semisynthetic derivatives with enhanced anticancer activity Demonstrated structure-activity relationships

Early work focused on structural elucidation and antimicrobial properties, while recent studies emphasize anticancer potential. For example, molecular docking simulations revealed that 7α-acetoxy-6β-hydroxyroyleanone derivatives exhibit stable interactions with apoptosis-regulating proteins like Bcl-2 and caspase-3.

This compound’s journey from a botanical curiosity to a subject of drug discovery underscores the importance of natural products in modern pharmacology. Ongoing research aims to optimize its bioactivity through targeted synthetic modifications.

Properties

CAS No.

57932-74-8

Molecular Formula

C22H30O6

Molecular Weight

390.476

IUPAC Name

(4aS,9S,10S,10aS)-6,10-Dihydroxy-7-isopropyl-1,1,4a-trimethyl-5,8-dioxo-1,2,3,4,4a,5,8,9,10,10a-decahydrophenanthren-9-yl acetate

InChI

InChI=1S/C22H30O6/c1-10(2)12-15(24)13-14(17(26)16(12)25)22(6)9-7-8-21(4,5)20(22)18(27)19(13)28-11(3)23/h10,18-20,25,27H,7-9H2,1-6H3/t18-,19+,20+,22-/m1/s1

InChI Key

PEMYQKCCIHCGME-FCIYXJNOSA-N

SMILES

CC(O[C@H]1C2=C(C(C(O)=C(C(C)C)C2=O)=O)[C@@]3(C)CCCC(C)(C)[C@]3([H])[C@@H]1O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

7alpha-Acetoxy-6beta-hydroxyroyleanone

Origin of Product

United States

Scientific Research Applications

In Vitro Studies

In vitro assays have confirmed the cytotoxic effects of 7alpha-acetoxy-6beta-hydroxyroyleanone against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The compound showed significant inhibition of cell viability, with IC50 values comparable to established chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of this compound

Cell LineIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
MCF-73.23Doxorubicin3.23
HCT-1161.9 - 7.52Doxorubicin3.23

Efficacy Against Resistant Strains

The compound has also shown significant antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Studies have demonstrated that it disrupts bacterial cell walls without causing lysis, indicating a unique mechanism of action that may help combat antibiotic resistance .

Antifungal Properties

In addition to antibacterial effects, this compound has exhibited antifungal activity against various fungal strains. Its efficacy was measured through inhibition zones in laboratory settings, showcasing its potential as a natural antifungal agent .

Table 2: Antimicrobial Activity of this compound

Pathogen TypeActivityMinimum Inhibitory Concentration (MIC)
Methicillin-resistant S. aureusStrong antibacterial activity3.9 mg/L
Fungal StrainsModerate antifungal activityTo be determined

Structural Modifications and Future Directions

Recent studies suggest that the bioactivity of this compound can be enhanced through structural modifications. By employing semisynthesis techniques, researchers are exploring derivatives that may exhibit improved pharmacokinetic properties and greater potency against cancer and microbial targets .

Comparison with Similar Compounds

Table 1: Key Comparative Data for AHR and Analogues

Compound Source Bioactivity (GI₅₀, μM) Key Structural Feature
AHR Plectranthus grandidentatus 3.5 (MCF-7) 7α-Acetoxy, 6β-hydroxy
6β-Acetoxy-7α-Hydroxyroyleanone Taiwania cryptomerioides N/A Positional isomer of AHR
6β-Benzoyl-AHR Semisynthetic 1.2 (MCF-7) C6 benzoyl group
Coleon U Plectranthus grandidentatus 4.8 (MCF-7) No C7 acetoxy group

Table 2: Thermal Properties of AHR and Derivatives

Compound Melting Point (K) Polymorphism Extraction Yield (μg·mg⁻¹)
AHR 500.8 ± 0.8 3 forms 57.35 (SFE)
12-O-(4-Fluoro)benzoyl-AHR >520 Not studied N/A

Preparation Methods

Supercritical CO₂ Extraction

Supercritical CO₂ extraction leverages the tunable solvation power of CO₂ under high pressure (30–50 MPa) and moderate temperatures (40–60°C). A study on P. grandidentatus reported a total extract yield of 3.6% w/w, with AHR content quantified at 42.7 µg/mg (0.13% yield) via HPLC-DAD. This method minimizes thermal degradation and solvent residues, making it suitable for thermolabile compounds like AHR.

Ultrasound-Assisted Acetonic Extraction

Ultrasound-assisted extraction using acetone achieved a slightly lower total yield (2.3% w/w) but higher AHR concentration (55.2 µg/mg, 0.15% yield). Ultrasonication enhances solvent penetration through cavitation, reducing extraction time from hours to minutes.

Table 1: Comparison of Extraction Methods

ParameterSupercritical CO₂Ultrasound-Assisted Acetonic
Total Extract Yield (%)3.62.3
AHR Content (µg/mg)42.755.2
AHR Yield (%)0.130.15
Solvent ResidueNegligibleModerate (requires evaporation)

Purification and Isolation Techniques

Crude extracts undergo sequential purification to isolate AHR:

Column Chromatography

Silica gel column chromatography with gradient elution (hexane:ethyl acetate) is the primary isolation step. Fractions containing AHR are identified via thin-layer chromatography (TLC) and pooled for further refinement.

Recrystallization

Final purification employs recrystallization from methanol or ethanol, yielding AHR as needle-like crystals with a melting point of 221–223°C. This step ensures >98% purity, critical for pharmacological studies.

Structural Confirmation and Analytical Characterization

AHR’s structure is validated through multimodal spectroscopic analysis:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H-NMR : Key signals include δ 2.03 (acetyl methyl group) and δ 5.10 (hydroxyl-bearing carbons).

  • ¹³C-NMR : Carbonyl carbons of the acetate and quinone moieties resonate at δ 170.5 and δ 185.2, respectively.

High-Performance Liquid Chromatography (HPLC)

HPLC-DAD at 254 nm confirms purity, with AHR eluting at 12.3 minutes under isocratic conditions (acetonitrile:water, 70:30).

Table 2: Key Spectroscopic Data for AHR

TechniqueCharacteristic Signal
¹H-NMR (CDCl₃)δ 2.03 (s, 3H, CH₃CO), δ 5.10 (m, 1H, C6-OH)
¹³C-NMR (CDCl₃)δ 170.5 (C=O), δ 185.2 (quinone C=O)
IR (KBr)1745 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (OH)

Optimization of Extraction Parameters

Solvent Selection

Polar solvents like acetone and ethyl acetate outperform non-polar alternatives in AHR recovery due to compatibility with its hydroxyl and acetyl groups.

Temperature and Pressure in Supercritical CO₂

Optimal AHR extraction occurs at 50°C and 35 MPa, balancing solubility and compound stability . Higher pressures increase yield but risk co-extracting undesired lipophiles.

Q & A

Q. How to reconcile conflicting reports on the thermal stability of 7α-Acetoxy-6β-hydroxyroyleanone?

  • Methodological Answer :
  • Thermogravimetric analysis (TGA) : Quantify decomposition temperatures under controlled atmospheres.
  • Accelerated stability studies : Expose the compound to elevated temperatures/humidity and monitor degradation via HPLC.
  • Crystallography : Compare crystal structures before/after heating to identify conformational changes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7alpha-Acetoxy-6beta-hydroxyroyleanone
Reactant of Route 2
7alpha-Acetoxy-6beta-hydroxyroyleanone

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